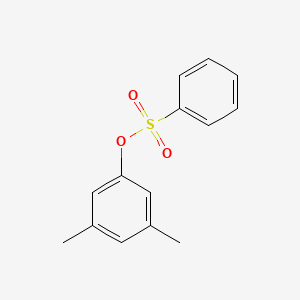![molecular formula C15H27NO3 B6641796 2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641796.png)
2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone is a complex organic compound that features a cyclohexyl group, a pyrrolidine ring, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone likely involves multiple steps, including the formation of the cyclohexyl and pyrrolidine rings, followed by the introduction of hydroxyl groups. Typical reaction conditions might include:
Cyclohexyl group formation: Catalytic hydrogenation of benzene or cyclohexene.
Pyrrolidine ring synthesis: Cyclization of appropriate amine precursors.
Hydroxyl group introduction: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Continuous flow reactors: For efficient and consistent production.
Catalysts and solvents: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3.
Reducing agents: NaBH4, LiAlH4.
Solvents: Dichloromethane, ethanol, water.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Ethers or esters, depending on the nucleophile used.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways involving hydroxylated compounds.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of specialized materials or as a chemical reagent.
Mechanism of Action
The mechanism of action for 2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone would depend on its specific application. Generally, it might interact with molecular targets through:
Hydrogen bonding: Due to the presence of hydroxyl groups.
Hydrophobic interactions: Involving the cyclohexyl and pyrrolidine rings.
Enzyme inhibition or activation: If used in a biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxyethyl)pyrrolidin-1-yl]ethanone: Similar structure with a different side chain.
2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)piperidin-1-yl]ethanone: Similar structure with a piperidine ring instead of pyrrolidine.
Uniqueness
2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-12(17)10-13-6-5-9-16(13)14(18)11-15(19)7-3-2-4-8-15/h12-13,17,19H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZFKPSOJXSROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C(=O)CC2(CCCCC2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-trifluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641714.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B6641722.png)
![1-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-5-(2,5-difluorophenyl)pyrrolidin-3-ol](/img/structure/B6641743.png)
![2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6641759.png)
![4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6641762.png)
![1-[[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641766.png)
![1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641773.png)
![1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641776.png)
![Cyclohex-3-en-1-yl-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B6641782.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]propanamide](/img/structure/B6641790.png)

![1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea](/img/structure/B6641818.png)
![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B6641826.png)
![2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide](/img/structure/B6641829.png)
